Solganal, also known as aurothioglucose, is a gold-containing compound classified primarily as a disease-modifying antirheumatic drug (DMARD). It is utilized in the treatment of rheumatoid arthritis and other autoimmune disorders. Solganal's therapeutic efficacy stems from its ability to modulate immune responses, making it a significant agent in rheumatology.
Solganal is synthesized from gold bromide and thioglucose, which are the primary raw materials used in its production. The compound is characterized by its yellow crystalline form and is soluble in water, albeit with some decomposition.
The synthesis of Solganal involves a straightforward chemical reaction:
Solganal features a complex molecular structure characterized by several functional groups:
Solganal participates in various chemical reactions, primarily through the release of gold ions which interact with biological systems:
The reactivity of Solganal is influenced by its coordination chemistry, where the gold ion's oxidation state plays a crucial role in its biological activity. The interactions with thiol groups in proteins are particularly significant for its mechanism of action .
Solganal exerts its effects primarily through immunomodulation:
Solganal has several scientific uses:
The therapeutic application of gold compounds dates to ancient civilizations, but modern rheumatology began with Jacques Forestier’s 1929 clinical trials using sodium aurothiopropanolsulfonate (Allochrysine) for rheumatoid arthritis (RA). Forestier’s hypothesis—that gold’s bactericidal properties could treat RA’s suspected infectious origins—led to six-year trials demonstrating reduced joint damage progression [6] [10]. By the 1930s, injectable gold thiomalate and aurothioglucose (Solganal) became standard disease-modifying antirheumatic drugs (DMARDs), shifting RA management from palliation to remission induction.
Early mechanisms focused on gold’s accumulation in macrophages, inhibiting phagocytosis and lysosomal enzymes like cathepsin B, thereby suppressing synovitis [3] [9]. This empirical approach evolved into targeted biochemical research by the 1980s, revealing gold’s disruption of immunoglobulin production and T-cell proliferation [10]. The 1998 discovery of gold’s potent inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox regulation, cemented its role as a targeted immunomodulator [9].
Table 1: Key Milestones in Gold-Based Therapeutics
Time Period | Development | Significance |
---|---|---|
2500 BCE | Gold in ancient Chinese medicine | Early empirical use for "purification" and vitality |
1890 | Robert Koch’s K[Au(CN)₂] against mycobacteria | Scientific validation of antimicrobial properties |
1929–1935 | Forestier’s clinical trials | Gold established as first RA-specific DMARD |
1970s–1980s | Mechanism elucidation | Link to macrophage inhibition and lysosomal enzyme suppression |
1998 | TrxR inhibition identified | Molecular target explaining anti-inflammatory/antioxidant effects |
Solganal (aurothioglucose) entered clinical practice in the 1930s as an intramuscular suspension in sesame oil. Its structure features a linear gold(I) center covalently bound to sulfur in β-1-thioglucose, differing from sodium aurothiomalate’s malic acid backbone [3] [9]. This molecular design conferred distinct pharmacokinetics: the lipophilic vehicle facilitated slower release from injection sites, while the glucose moiety enhanced cellular uptake via glucose transporters [3] [10].
Early pharmacological studies highlighted Solganal’s tissue distribution. Gold accumulated preferentially in kidneys, liver, and synovial membranes, with 85% of plasma gold bound to albumin and erythrocytes. Excretion was primarily renal, requiring months for complete clearance [3] [9]. Clinical trials from the 1960s–1980s validated its efficacy, showing 30% reductions in swollen joints and significant ESR improvements versus placebo [2]. However, therapeutic effects required 3–6 months of weekly injections, reflecting slow tissue saturation [3].
Solganal and sodium aurothiomalate (GST) dominated parenteral gold therapy, yet exhibited critical differences:
Table 2: Structural and Pharmacological Comparison
Parameter | Solganal (Aurothioglucose) | Sodium Aurothiomalate (GST) |
---|---|---|
Molecular Formula | C₆H₁₁AuO₅S | C₄H₄AuNaO₄S |
Gold Content | ~50% | ~50% |
Vehicle | Sesame oil suspension | Aqueous solution |
Lipophilicity | Higher | Lower |
Peak Plasma Concentration | Delayed (6–8 hrs) | Rapid (2–4 hrs) |
Solganal’s decline began in the late 20th century due to three factors:
This withdrawal underscored a broader shift: from broad-acting metallodrugs to targeted biologics/synthetics. Yet, Solganal’s legacy persists in drug-repurposing research (e.g., auranofin for cancer) [9] [10].
Table 3: Regulatory Status of Solganal (Selected Regions)
Region | Status | Key Events |
---|---|---|
Netherlands | Withdrawn (2001) | Mandatory switch to thiomalate; 16% novel ADRs |
U.S. | Limited access | Available via compounding pharmacies |
Global | Discontinued | Patent expiry; manufacturing discontinuation (2000s) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1